- A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino group, Tetrahedron, 2004, 60(42), 9517-9524

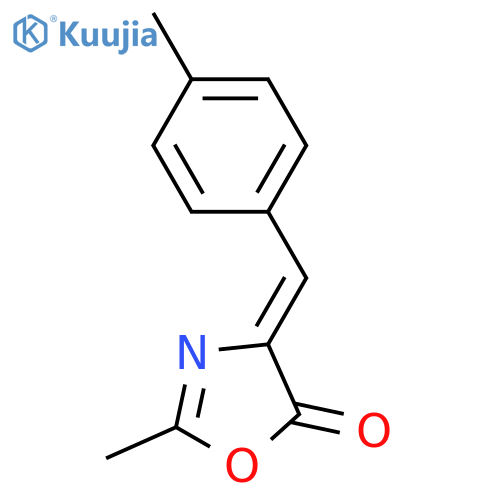

Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

93634-54-9 structure

商品名:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

CAS番号:93634-54-9

MF:C12H11NO2

メガワット:201.221243143082

MDL:MFCD00220066

CID:1023942

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 化学的及び物理的性質

名前と識別子

-

- (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

- (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone

- NSC636401

- NSC624441

- (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one

- (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

- DRSAXSPSSHVKSE-XFFZJAGNSA-N

- AHF103177

- 5903AC

- ST2408385

- (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one

- 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one

- (z)-4-(4-methylbenzylidene)-

- (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)

- 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)

-

- MDL: MFCD00220066

- インチ: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-

- InChIKey: DRSAXSPSSHVKSE-XFFZJAGNSA-N

- ほほえんだ: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 323

- トポロジー分子極性表面積: 38.7

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 139-140 ºC

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM130173-5g |

(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 5g |

$298 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-50mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95+% | 50mg |

85.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-1g |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 1g |

¥301.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-250mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 250mg |

¥101.0 | 2023-09-05 | |

| Fluorochem | 227150-5g |

Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 5g |

£192.00 | 2022-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233529-250mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 250mg |

¥105.0 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-200mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95+% | 200mg |

197.0CNY | 2021-07-12 | |

| Ambeed | A176916-100mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 100mg |

$30.0 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-250mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95+% | 250mg |

298CNY | 2021-05-08 | |

| Chemenu | CM130173-1g |

(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 1g |

$281 | 2021-08-05 |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 - 7 h, 75 - 85 °C; cooled

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Sodium acetate

リファレンス

- An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol Esters, Advanced Synthesis & Catalysis, 2018, 360(19), 3793-3800

ごうせいかいろ 3

はんのうじょうけん

リファレンス

- Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenation, Anales de Quimica, 1983, 79(2), 188-93

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, rt → reflux; cooled

リファレンス

- Concerning the thermal diastereomerization of the green fluorescent protein chromophore, Monatshefte fuer Chemie, 2006, 137(2), 163-168

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C

リファレンス

- Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acids, Organic Letters, 2020, 22(16), 6414-6419

ごうせいかいろ 6

はんのうじょうけん

1.1 Solvents: Acetic anhydride ; 100 °C

リファレンス

- A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formation, Organic & Biomolecular Chemistry, 2014, 12(23), 3912-3923

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, rt

リファレンス

- Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones, Organic Letters, 2015, 17(21), 5380-5383

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride

リファレンス

- An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric Hydrogenation, Advanced Synthesis & Catalysis, 2018, 360(4), 738-743

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, 25 °C

リファレンス

- Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino Reaction, Organic Letters, 2017, 19(11), 2925-2928

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; rt; 1 h, reflux

リファレンス

- Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureus, Bioorganic & Medicinal Chemistry Letters, 2020, 30(10),

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride

リファレンス

- Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivatives, Journal of Organic Chemistry, 1985, 50(7), 977-80

ごうせいかいろ 12

はんのうじょうけん

リファレンス

- Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivatives, Nucleosides & Nucleotides, 1993, 12(9), 925-40

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 100 - 110 °C; overnight, 25 °C

リファレンス

- Oxazolone-Based Photoswitches: Synthesis and Properties, European Journal of Organic Chemistry, 2013, 2013(29), 6611-6618

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Potassium acetate ; rt → reflux; 1 h, reflux; overnight, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhos, Angewandte Chemie, 2015, 54(14), 4334-4337

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, reflux; reflux → rt; overnight, rt

リファレンス

- Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors, Brazil, , ,

ごうせいかいろ 16

はんのうじょうけん

リファレンス

- Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalanines, Tetrahedron, 2000, 56(19), 2941-2951

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Sodium acetate

1.2 Solvents: Acetic anhydride , Water

1.2 Solvents: Acetic anhydride , Water

リファレンス

- Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivatives, Heterocycles, 2000, 53(10), 2261-2274

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4.5 h, reflux

リファレンス

- Preparation of peptides for treating resistant tumors, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 h, 140 °C - reflux

リファレンス

- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds, Organic Letters, 2016, 18(15), 3586-3589

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Sodium acetate

リファレンス

- On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolones, Journal of Heterocyclic Chemistry, 1985, 22(6), 1655-7

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials

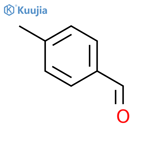

- 4-Methylbenzaldehyde

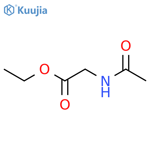

- Ethyl acetylglycinate

- (4e)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one

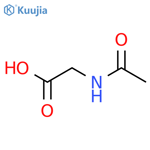

- 2-acetamidoacetic acid

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 関連文献

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one) 関連製品

- 2137554-91-5(rac-4-bromo-1-{2-(1R,2R)-2-cyclopropylcyclopropylethyl}-1H-pyrazol-3-amine)

- 2228531-37-9(3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile)

- 467447-30-9(8-Methoxy-1-methylquinolin-2(1H)-one hydrochloride)

- 1015856-07-1((Z)-N-(1-(6-Methoxypyridin-3-YL)-3-oxo-3-(4-phenylbutylamino)prop-1-EN-2-YL)benzamide)

- 875249-15-3(4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one)

- 896280-61-8(ethyl 2-(2Z)-6-ethyl-2-(2-methanesulfonylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1567127-05-2(4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride)

- 1805053-01-3(4-(Difluoromethyl)-2,5-dihydroxypyridine-3-carboxylic acid)

- 2228862-02-8(5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,3-oxazol-2-amine)

- 857361-90-1(methyl1-(thiophen-3-yl)propan-2-ylamine hydrochloride)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬